Cas no 1152541-63-3 (2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole)

2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole is a versatile heterocyclic compound featuring an oxazole core substituted with a chloromethyl group at the 2-position and a 2,4-difluorophenyl moiety at the 5-position. This structure imparts reactivity at the chloromethyl site, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which is advantageous in drug design. Its well-defined reactivity profile allows for selective functionalization, enabling the construction of complex molecular architectures. The compound is typically handled under controlled conditions due to the lability of the chloromethyl group.
2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole structure
1152541-63-3 structure
商品名:2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole
CAS番号:1152541-63-3
MF:C10H6ClF2NO
メガワット:229.610548496246
CID:5073153

2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole 化学的及び物理的性質

名前と識別子

    • 2-(chloromethyl)-5-(2,4-difluorophenyl)oxazole
    • 2-(chloromethyl)-5-(2,4-difluorophenyl)-1,3-oxazole
    • 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole
    • インチ: 1S/C10H6ClF2NO/c11-4-10-14-5-9(15-10)7-2-1-6(12)3-8(7)13/h1-3,5H,4H2
    • InChIKey: FTQJMSLILLNRKP-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=NC=C(C2C=CC(=CC=2F)F)O1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 220
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 26

2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C181891-500mg
2-(chloromethyl)-5-(2,4-difluorophenyl)oxazole
1152541-63-3
500mg
$ 365.00 2022-06-06
Life Chemicals
F1967-2777-2.5g
2-(chloromethyl)-5-(2,4-difluorophenyl)oxazole
1152541-63-3 95%+
2.5g
$850.0 2023-09-06
Life Chemicals
F1967-2777-5g
2-(chloromethyl)-5-(2,4-difluorophenyl)oxazole
1152541-63-3 95%+
5g
$1275.0 2023-09-06
Life Chemicals
F1967-2777-0.5g
2-(chloromethyl)-5-(2,4-difluorophenyl)oxazole
1152541-63-3 95%+
0.5g
$403.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1657024-250mg
2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole
1152541-63-3 98%
250mg
¥5450.00 2024-08-09
Life Chemicals
F1967-2777-1g
2-(chloromethyl)-5-(2,4-difluorophenyl)oxazole
1152541-63-3 95%+
1g
$425.0 2023-09-06
Life Chemicals
F1967-2777-10g
2-(chloromethyl)-5-(2,4-difluorophenyl)oxazole
1152541-63-3 95%+
10g
$1785.0 2023-09-06
TRC
C181891-100mg
2-(chloromethyl)-5-(2,4-difluorophenyl)oxazole
1152541-63-3
100mg
$ 95.00 2022-06-06
Life Chemicals
F1967-2777-0.25g
2-(chloromethyl)-5-(2,4-difluorophenyl)oxazole
1152541-63-3 95%+
0.25g
$382.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1657024-500mg
2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole
1152541-63-3 98%
500mg
¥11740.00 2024-08-09

2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole 関連文献

2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazoleに関する追加情報

Introduction to 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole (CAS No. 1152541-63-3)

2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole, identified by the chemical abstracts service number 1152541-63-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This oxazole derivative features a unique structural motif that has garnered considerable attention due to its potential applications in drug discovery and molecular biology. The compound's molecular framework integrates a chloromethyl group with a 2,4-difluorophenyl substituent, both of which contribute to its distinct reactivity and interaction capabilities with biological targets.

The chloromethyl moiety, particularly, is a versatile functional group that enables various chemical transformations, including nucleophilic additions and cross-coupling reactions. These properties make 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole a valuable intermediate in synthesizing more complex molecules. In contrast, the 2,4-difluorophenyl aromatic ring introduces electron-withdrawing effects and influences the electronic properties of the molecule, which can modulate its binding affinity and selectivity in biological assays.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in developing novel therapeutics. The presence of fluorine atoms in the 2,4-difluorophenyl group enhances metabolic stability and improves pharmacokinetic profiles of drug candidates. This has led to increased interest in fluorinated oxazoles as scaffolds for small-molecule drugs. For instance, studies have demonstrated that fluorinated oxazoles exhibit inhibitory activity against various enzymes and receptors, making them promising candidates for treating inflammatory diseases, infectious disorders, and even certain types of cancer.

The synthesis of 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Typically, the preparation starts with the functionalization of an oxazole core followed by the introduction of the chloromethyl group and the 2,4-difluorophenyl substituent. Modern synthetic methodologies often employ catalytic systems that enhance efficiency and minimize byproduct formation. For example, palladium-catalyzed cross-coupling reactions have been utilized to introduce the aromatic ring with high precision.

In terms of biological activity, preliminary studies on 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole have revealed intriguing properties that warrant further investigation. The compound has shown potential as an inhibitor of certain kinases and proteases, which are critical targets in oncology research. Additionally, its ability to interact with DNA-binding proteins has been explored in vitro, suggesting possible applications in gene therapy or anti-viral therapies. These findings underscore the compound's significance as a lead molecule for developing novel pharmaceutical agents.

The structural features of 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole also make it an attractive candidate for material science applications. Fluorinated heterocycles are known for their stability and unique electronic properties, which can be leveraged in designing advanced materials such as organic semiconductors or liquid crystals. Furthermore, the presence of both electrophilic and aromatic regions allows for diverse functionalization strategies, enabling the creation of hybrid materials with tailored properties.

As research continues to uncover new applications for this compound, collaborations between academic institutions and pharmaceutical companies are likely to expand its utility in drug development pipelines. High-throughput screening (HTS) techniques combined with computational modeling can accelerate the process of identifying derivatives with enhanced potency and reduced toxicity. The integration of machine learning algorithms into virtual screening protocols has further streamlined the identification of promising candidates for experimental validation.

The regulatory landscape for novel chemical entities like 2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole is another critical consideration. Compliance with international guidelines ensures that synthesized compounds are safe for laboratory use and do not pose environmental hazards during disposal or production processes. Manufacturers must adhere to Good Manufacturing Practices (GMP) to maintain consistency in quality across batches.

In conclusion,2-(Chloromethyl)-5-(2,4-difluorophenyl)oxazole (CAS No. 1152541-63-3) represents a fascinating compound with broad potential applications in pharmaceuticals and materials science. Its unique structural composition—featuring both a reactive chloromethyl group and an electron-deficient 2,4-difluorophenyl moiety—makes it a versatile building block for synthetic chemistry. Continued research into its biological activities will likely uncover new therapeutic opportunities while also advancing our understanding of fluorinated heterocycles' roles in modern medicine.

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